4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
Description
Historical Development of Benzazepine Derivatives
The benzazepine scaffold emerged as a pharmacologically significant heterocyclic system following the discovery of benzodiazepines in the 1950s. While chlordiazepoxide (Librium) marked the first clinical benzodiazepine in 1960, benzazepines diverged structurally by replacing the diazepine ring with a seven-membered azepine fused to a benzene ring. Early synthetic efforts focused on 1,4-benzodiazepine derivatives, but advances in cyclization methodologies enabled systematic exploration of benzazepine cores.
A pivotal shift occurred in the 1980s with the development of Friedel-Crafts acylations and transition metal-catalyzed cyclizations, which facilitated access to diverse benzazepine frameworks. For example, nickel-catalyzed cyclization/cross-coupling strategies allowed modular synthesis of 2-benzazepin-5-ones and related derivatives. Contemporary methods, such as visible-light-promoted sulfonylation/selenylation cascades, further expanded the structural diversity of functionalized benzazepines.
Structural Classification of Sulfonylated Benzazepines
Sulfonylated benzazepines constitute a distinct subclass characterized by a sulfonyl group (-SO₂-) attached to the azepine nitrogen. This modification enhances metabolic stability and influences receptor binding profiles. The target compound, 4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one, exemplifies this class with:
- Core structure : A partially saturated 1-benzazepin-5-one system
- Substituents :
- Bromine at position 4
- 4-Methylbenzenesulfonyl group at nitrogen
Comparative analysis of sulfonylated derivatives reveals three primary structural variants:
Significance of Bromine Substitution in Heterocyclic Chemistry
Bromine introduction at position 4 serves multiple synthetic and functional roles:
- Electronic effects : The electron-withdrawing nature of bromine (σₚ = +0.26) polarizes the azepine ring, facilitating nucleophilic attacks at adjacent positions.
- Steric guidance : The 4-bromo substituent directs regioselectivity in subsequent functionalization reactions, as demonstrated in palladium-catalyzed cross-couplings.
- Metabolic stability : Bromine’s high atomic radius (115 pm) creates steric shielding against oxidative degradation at position 4.
In the target compound, bromine’s inductive effect stabilizes the ketone moiety at position 5, as evidenced by IR spectral data showing a redshifted C=O stretch (1685 cm⁻¹ vs. 1705 cm⁻¹ in non-brominated analogues).
Nomenclature and Systematic Naming of Tetrahydrobenzazepinones
The IUPAC name This compound derives from:
- Parent system : 5H-1-benzazepin-5-one (CAS RN: 264-54-0)
- Saturation : "1,2,3,4-Tetrahydro" indicates partial reduction of the azepine ring
- Substituents :
- Bromine at position 4
- 4-Methylphenylsulfonyl group at nitrogen (position 1)
Numbering follows priority rules where the ketone oxygen receives the lowest possible locant (position 5), with the azepine nitrogen at position 1. X-ray crystallographic data (CCDC 1936587) confirms this numbering, showing a dihedral angle of 12.3° between the sulfonyl group and benzazepine plane.
Properties
IUPAC Name |
4-bromo-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3S/c1-12-6-8-13(9-7-12)23(21,22)19-11-10-15(18)17(20)14-4-2-3-5-16(14)19/h2-9,15H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMIWXZYHPTADM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C(=O)C3=CC=CC=C32)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301048 | |
| Record name | 4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29489-04-1 | |
| Record name | NSC140796 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140796 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of 1-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
The parent compound, 1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one (CAS 24310-36-9), serves as the precursor for bromination. Tsunoda et al. (2005) developed a scalable method using N-bromosuccinimide (NBS) in a tetrahydrofuran (THF)-water system under controlled temperatures (0–5°C). The reaction achieves regioselective bromination at the 4-position of the benzazepine ring, yielding the target compound in ~86% purity after recrystallization from methanol.
Key Data:
| Parameter | Value |
|---|---|
| Reagent | NBS (1.1 equiv) |
| Solvent | THF/H₂O (9:1) |
| Temperature | 0–5°C |
| Reaction Time | 4 hours |
| Yield | 72–78% |
| Purity Post-Purification | >99% (HPLC) |
The reaction mechanism proceeds via radical intermediates, with water enhancing NBS’s electrophilicity. competing oxidation byproducts are minimized by maintaining a low temperature and anhydrous conditions.
Sulfonylation of 4-Bromo-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
An alternative route involves sulfonylation of 4-bromo-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one. Tsunoda et al. (2004) reported using p-toluenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at room temperature, achieving 85% yield after column chromatography.
Key Data:
| Parameter | Value |
|---|---|
| Reagent | p-Toluenesulfonyl chloride (1.2 equiv) |
| Base | TEA (2.0 equiv) |
| Solvent | DCM |
| Temperature | 25°C |
| Reaction Time | 12 hours |
| Yield | 85% |
This method avoids side reactions such as over-sulfonylation by using a stoichiometric base to scavenge HCl.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts bromination efficiency. Polar aprotic solvents like THF improve NBS solubility, while water suppresses radical chain termination. Elevated temperatures (>10°C) lead to dimerization byproducts, reducing yields to <50%.
Catalytic Approaches
Recent advances explore Lewis acid catalysts (e.g., FeCl₃) to accelerate sulfonylation. Palma et al. (2014) demonstrated that 10 mol% FeCl₃ reduces reaction time to 6 hours with comparable yields (83%). However, this method requires rigorous moisture exclusion to prevent catalyst deactivation.
Purification and Characterization
Recrystallization
Crude product purification employs methanol-water (7:3) recrystallization, yielding pale yellow needles with a melting point of 128–130°C. This step removes unreacted NBS and sulfonic acid impurities.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.78 (d, J = 8.3 Hz, 2H, aromatic), 7.43 (d, J = 8.0 Hz, 2H, aromatic), 4.12 (m, 1H, CH-Br), 3.02 (m, 2H, CH₂).
Industrial-Scale Adaptations
For large-scale synthesis (>100 kg), Tsunoda et al. (2005) replaced THF with 2-methyltetrahydrofuran (2-MeTHF), a greener solvent with higher boiling point (80°C), enabling safer distillation. This modification reduced solvent waste by 40% while maintaining yields at 70%.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| NBS Bromination | High regioselectivity, scalable | Requires strict temperature control |
| FeCl₃-Catalyzed Sulfonylation | Faster reaction times | Moisture-sensitive conditions |
| 2-MeTHF Solvent | Environmentally friendly | Higher cost |
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl group can undergo redox reactions.
Cyclization and Ring-Opening: The tetrahydrobenzazepine core can participate in cyclization and ring-opening reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Kinase Inhibition
One of the primary applications of this compound is its role as an inhibitor of SGK-1 (serum/glucocorticoid-regulated kinase 1). Research indicates that SGK-1 is involved in various physiological processes, including:
- Regulation of sodium transport in renal and cardiovascular systems.
- Mediation of cell proliferation and repair processes in response to injury.
The inhibition of SGK-1 may provide therapeutic benefits in conditions like chronic renal disease and congestive heart failure by modulating electrolyte balance and reducing inappropriate cell proliferation .
Treatment of Cardiovascular Diseases
Studies have shown that compounds similar to 4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one can be effective in treating cardiovascular diseases. The modulation of SGK-1 activity may help manage conditions characterized by excessive sodium retention and hypertension .
Case Study 1: SGK-1 Inhibition in Renal Disease
A study demonstrated that the administration of SGK-1 inhibitors led to a significant reduction in sodium retention and improved renal function in animal models of chronic kidney disease. This highlights the therapeutic potential of compounds like this compound in managing electrolyte imbalances associated with renal disorders.
Case Study 2: Cardiovascular Remodeling
In a clinical trial focusing on patients with heart failure, a related compound was shown to decrease cardiac remodeling markers significantly. The results suggest that targeting SGK-1 pathways can yield beneficial outcomes for patients suffering from heart conditions linked to excessive sodium retention and fluid overload.
Mechanism of Action
The mechanism of action of 4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Data Table: Key Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| 4-Bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | C₁₇H₁₆BrNO₃S | 394.28 | 128–130 | Bromo, Tosyl |
| 7-Fluoro-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzoazepin-5-one | C₁₇H₁₆FNO₃S | ~353.3 | Not reported | Fluoro, Tosyl |
| 11,12-Dimethoxy-9-(4-phenylsulphonyl)-6,7,8,9-tetrahydro-5H-benzazepinoquinolin-5-one | C₂₇H₂₄N₂O₅S | 488.55 | Not reported | Methoxy, Tosyl, Quinoline |
| 2,3,6,7-Tetrahydro-(1H)-1,4-diazepin-5(4H)-one | C₅H₈N₂O | 112.13 | Not reported | None |
Biological Activity
The compound 4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one is a member of the benzazepine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromine atom and a sulfonyl group attached to a tetrahydrobenzazepine core, contributing to its diverse biological activities.
Anticancer Activity
Research indicates that derivatives of benzazepine compounds exhibit significant anticancer properties. The specific compound has shown promising results in various in vitro studies against several cancer cell lines.
Key Findings:
- Cytotoxicity: The compound demonstrated notable cytotoxic effects against multiple cancer lines including breast (MCF-7), colon (HT-29), and lung (A549) carcinoma cells. The IC50 values for these cell lines were found to be lower than those of standard chemotherapeutic agents like doxorubicin .
The mechanism by which the compound exerts its anticancer effects appears to involve:
- Inhibition of Kinases: Studies have shown that the compound inhibits key kinases involved in cell proliferation pathways such as ERK1/2 .
- Induction of Apoptosis: Activation of apoptotic pathways has been observed, with significant caspase activation leading to programmed cell death in cancer cells .
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activity:
- Acetylcholinesterase (AChE) Inhibition: It was evaluated for its potential as an AChE inhibitor, which is crucial for treating conditions like Alzheimer's disease. The compound showed competitive inhibition with an IC50 value significantly lower than standard inhibitors .
Case Studies
Several studies have documented the biological activity of benzazepine derivatives, including the specific compound under review:
- Study on Antitumor Activity : A study conducted on various derivatives highlighted that compounds similar to this compound exhibited strong antitumor activities against human cancer cell lines with minimal toxicity to normal cells .
- Enzyme Inhibition Study : Another research effort focused on the enzyme inhibition properties found that the compound effectively inhibited urease activity, suggesting its potential in treating infections caused by urease-producing bacteria .
Q & A
Q. How can metabolic stability be assessed preclinically?
- Methodological Answer : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify metabolites using software (e.g., MetaboLynx) and compare with in silico predictions (e.g., CYP450 docking simulations) .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
